molecular formula C8H8O B130810 (R)-Styrene oxide CAS No. 20780-53-4

(R)-Styrene oxide

Cat. No.: B130810
CAS No.: 20780-53-4
M. Wt: 120.15 g/mol
InChI Key: AWMVMTVKBNGEAK-QMMMGPOBSA-N
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Description

(R)-styrene oxide is the (R)-enantiomer of styrene oxide. It is an enantiomer of a (S)-styrene oxide.

Mechanism of Action

Target of Action

It is known that similar compounds interact with various molecular targets, including reactive oxygen species (ros) and reactive nitrogen species (rns) . These molecules play crucial roles in various physiological functions such as immune function, cellular signaling pathways, and redox regulation .

Mode of Action

It can be inferred from related studies that such compounds may interact with their targets through redox reactions . For instance, nitric oxide, a free radical, has been shown to interact with other molecules by donating or accepting an electron .

Biochemical Pathways

It is known that ros/rns, which could be potential targets of ®-styrene oxide, are involved in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, and modulation of signal transduction pathways .

Pharmacokinetics

It is known that the adme properties of a compound significantly influence its bioavailability and efficacy .

Result of Action

It is known that ros/rns, potential targets of ®-styrene oxide, can cause damage to cellular biomolecules, including lipids, proteins, and dna, leading to various chronic and degenerative diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pollution, radiation, certain drugs, foods, cigarette smoking, and other exogenous sources can increase the levels of ROS/RNS, thereby potentially influencing the action of ®-Styrene oxide .

Properties

IUPAC Name

(2R)-2-phenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVMTVKBNGEAK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-53-4
Record name (+)-Styrene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene oxide, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-styrene oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name STYRENE OXIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The reaction given in the above example was repeated with styrene in the presence of 0.1 g. of hydroquinone stabilizer. The styrene charged was 49.3 cc (44.8 g., 430 mmole). The t-butyl hypochlorite charged was 48.0 cc (45.0 g., 408 meq. active chlorine), and the total reaction time was three hours. A trace of hydrochloric acid was found in the aqueous product layer. The product pattern in the organic layer was similar to that observed in the allyl chloride reaction. Saponification, as in Example 5, of the organic layer produced styrene oxide.
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Synthesis routes and methods II

Procedure details

A solution of 27 g of 2-benzylamino-7-carbethoxymethoxytetraline hydrochloride, EXAMPLE 1, in 300 ml of 95% ethanol and 25 ml of water, is hydrogenated under ordinary pressure and at temperature of 50° C. by using 3 g of 10% palladium on charcoal as a catalyst. After 3 hours, the mixture is filtered, the residue is taken up twice with 100 ml of absolute ethanol and dried every time. The product so obtained is triturated in 150 ml of acetone, filtered and crystallized from 100 ml of isopropanol to give 19 g of 2-amino-7-carbethoxymethoxytetraline hydrochloride; m.p. 143°-145° C. The product thus obtained may be used for the preparation of the compound of formula (XV) above, in which X is hydrogen and O-R' is a carbethoxymethoxy group (COMPOUND 1), as follows: A solution of 1.8 g of phenyloxirane and 3.7 g of 2-amino-7-carbethoxymethoxytetraline base, obtained by neutralization of the hydrochloride described above, in 40 ml of n-butanol is heated under reflux for 6 hours. The mixture is concentrated to dryness, the residue is purified by flash chromatography, by eluting with a mixture of ethyl acetate/methanol 9/1. The purified oil is left to react overnight with an excess of oxalic acid in 5 ml of isopropanol. Thus, 1.9 g of N-(7-carbethoxymethoxy-1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-2-phenylethanamine oxalate is obtained; m.p. 159°-162° C., identical with the compound of Example 5 of the European patent 211 721.
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hydrochloride
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Synthesis routes and methods III

Procedure details

A mixture of 0.208 g of styrene (2 mmol) in 10 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water together with 0.026 g (0.02 mmol) of the complex salt described in Preparative Example 5 was stirred for 10 minutes at room temperature. 20 ml (200 mmol) of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. The reaction mixture was stirred for a further 22 hours and the organic phase was then separated from the aqueous phase. The organic phase was evaporated under reduced pressure and the residue was purified by column chromatography. This gave styrene oxide in a yield of 49.6%.
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0.208 g
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1.68 g
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complex
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0.026 g
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10 mL
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20 mL
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Yield
49.6%

Synthesis routes and methods IV

Procedure details

0.0178 g (0.02 mmol) of the complex salt as described in Preparative Example 1 was added to a mixture of 0.208 g (2 mmol) of styrene in 20 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water. After a reaction time at room temperature of 10 minutes, 20 ml of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. After a further 22 hours, the reaction was complete. The layers were separated and the organic phase was evaporated under reduced pressure. The product obtained was purified by column chromatography giving styrene oxide in a yield of 54% based on styrene.
[Compound]
Name
complex
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0.0178 g
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0.208 g
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1.68 g
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20 mL
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20 mL
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20 mL
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54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Styrene oxide
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(R)-Styrene oxide
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Reactant of Route 5
(R)-Styrene oxide
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Customer
Q & A

Q1: What is the molecular formula and weight of (R)-styrene oxide?

A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.

Q2: Are there any characteristic spectroscopic data for identifying this compound?

A2: Yes, this compound can be identified using techniques like NMR spectroscopy. For instance, researchers utilized 1H NMR analysis of the bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate diesters to determine the stereochemical course of styrene oxide hydrolysis. []

Q3: Is this compound stable under standard storage conditions?

A3: While specific data on the stability of this compound under standard conditions wasn't found within the provided research, it's known that epoxides, in general, are susceptible to ring-opening reactions under various conditions, including acidic or basic environments.

Q4: What types of reactions can this compound undergo?

A4: this compound is commonly used as a chiral building block in organic synthesis. It can undergo various reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols. For example, researchers used this compound as a starting material for the synthesis of chiral diamines via aziridinium ion intermediates. []

Q5: Can you give specific examples of catalysts used for this compound reactions?

A5: Several catalysts have been reported for this compound transformations. These include:

  • Lewis Acids: Bis-tributyltin oxide and bis-chlorodibutyltin oxide for regio- and stereoselective alcoholysis []
  • Magnesium Oxide: Catalyzes the cycloaddition of carbon dioxide to this compound to yield (R)-phenyl carbonate with retention of stereochemistry. []
  • Cerium Triflate [Ce(OTf)4]: Enables highly efficient, regio-, and stereoselective ring opening of this compound with various nucleophiles like alcohols. []

Q6: What is the significance of enantioselective hydrolysis of this compound?

A6: Enantioselective hydrolysis of this compound, often catalyzed by enzymes like epoxide hydrolases, is crucial for producing enantiomerically pure compounds. For example, researchers used a recombinant E. coli expressing epoxide hydrolase for the kinetic resolution of racemic styrene oxide, achieving enantiopure this compound. []

Q7: Has computational chemistry been used in research related to this compound?

A7: Yes, computational chemistry plays a role in understanding the interactions of this compound with enzymes. For example, docking simulations were used to study the binding of this compound in the active site of cytochrome P450SPα, providing insights into the stereoselective epoxidation process. []

Q8: What are the known toxicological effects of this compound?

A8: this compound is known to be more toxic than its (S)-enantiomer. Studies in mice showed that this compound caused greater toxicity, especially in the liver, as measured by serum sorbitol dehydrogenase (SDH) activity. []

Q9: What role does glutathione play in the toxicity of styrene and its metabolites?

A9: Glutathione (GSH) is a crucial antioxidant. Studies showed that styrene administration to mice led to a significant decrease in GSH levels in both bronchoalveolar lavage fluid (BALF) and plasma. This depletion of GSH, particularly in the lung, might contribute to the susceptibility to oxidative damage caused by styrene and its metabolites. []

Q10: Are there specific biomarkers associated with styrene or this compound exposure?

A10: Researchers used elevated levels of gamma-glutamyltranspeptidase (GGT) and lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid (BALF) as biomarkers for assessing pneumotoxicity caused by styrene and styrene oxide. []

Q11: How is this compound typically analyzed and quantified?

A11: Various analytical methods are employed for analyzing this compound, including:

  • Gas Chromatography (GC): Used to determine enantiomeric excess and monitor the kinetic resolution of styrene oxide. [, ]
  • High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound in mixtures. []
  • NMR Spectroscopy: Employed for stereochemical analysis of reaction products involving this compound. []

Q12: Are there specialized resources available for research on this compound?

A12: While specific databases dedicated solely to this compound might not exist, resources such as:

    Q13: What are some key milestones in the research on this compound?

    A13: * Discovery of Stereoselective Metabolism: A significant milestone was the understanding that the metabolism of styrene to styrene oxide is stereoselective, leading to different ratios of (R)- and (S)-styrene oxide in various species. []* Development of Biocatalytic Processes: Research on enzymes like epoxide hydrolases led to the development of biocatalytic processes for the enantioselective resolution of racemic styrene oxide. [, ]

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